molecular formula C22H20ClFN4O3S B3004148 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline CAS No. 1112399-68-4

5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline

Cat. No.: B3004148
CAS No.: 1112399-68-4
M. Wt: 474.94
InChI Key: KRNMGICQOOMQDC-UHFFFAOYSA-N
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Description

5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline is a complex organic compound that features both piperidine and indoline moieties Piperidine is a six-membered heterocycle containing one nitrogen atom, while indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by cyclization and functionalization steps . The piperidine moiety can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the indoline core may participate in binding to other proteins or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Piperidin-1-ylcarbonyl)phenyl]quinoline
  • 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindole

Uniqueness

Compared to similar compounds, 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline offers a unique combination of structural features that can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O3S/c1-4-28-21(30)20-19(14-10-13(31-3)6-8-17(14)27(20)2)26-22(28)32-11-18(29)25-12-5-7-16(24)15(23)9-12/h5-10H,4,11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNMGICQOOMQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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